molecular formula C9H6ClNO B3228133 8-Chloroquinolin-7-ol CAS No. 1261670-97-6

8-Chloroquinolin-7-ol

Cat. No. B3228133
CAS RN: 1261670-97-6
M. Wt: 179.6 g/mol
InChI Key: FTUWTZAQSQFJJW-UHFFFAOYSA-N
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Description

8-Chloroquinolin-7-ol, also known as 7-Chloroquinolin-8-ol, is a heterocyclic compound . It is an intermediate used in the preparation of quinoline derivatives for the treatment of neuropathy .


Synthesis Analysis

The traditional synthetic route of 7-Chloroquinolin-8-ol has been very mature, but it has various shortcomings, such as a complicated route, low yield, and poor purity . A new synthetic route has been introduced to overcome these deficiencies . The synthesis of quinoline via aniline and glycerine in the presence of a strong acid and an oxidant under reflux was revealed .


Molecular Structure Analysis

The molecular formula of 7-Chloroquinolin-8-ol is C9H6ClNO . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .


Chemical Reactions Analysis

Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It plays a major role in the field of medicinal chemistry . There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities .


Physical And Chemical Properties Analysis

7-Chloroquinolin-8-ol has a molecular weight of 179.61 . It is a solid at room temperature . It is stored in an inert atmosphere at room temperature .

Safety and Hazards

7-Chloroquinolin-8-ol is harmful in contact with skin, if inhaled, and if swallowed . It may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust, and avoid contact with skin and eyes .

properties

IUPAC Name

8-chloroquinolin-7-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO/c10-8-7(12)4-3-6-2-1-5-11-9(6)8/h1-5,12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTUWTZAQSQFJJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(C=C2)O)Cl)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Chloroquinolin-7-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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